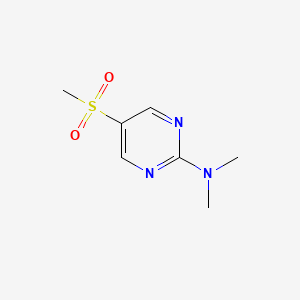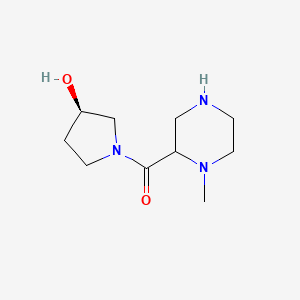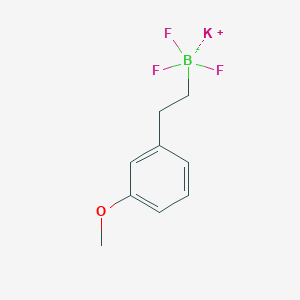![molecular formula C13H23BO2 B13470496 2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13470496.png)
2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the family of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts significant strain and reactivity. The bicyclo[1.1.1]pentane framework is often used as a bioisostere in drug discovery, replacing aromatic rings, internal alkynes, and tert-butyl groups to enhance the pharmacokinetic properties of drug candidates .
Méthodes De Préparation
The synthesis of 2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Industrial production methods often rely on scalable reactions that can be performed under mild conditions, ensuring high yields and purity .
Analyse Des Réactions Chimiques
2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazo compounds, dirhodium complexes, and radical initiators . Major products formed from these reactions often retain the bicyclo[1.1.1]pentane core, with modifications at the bridgehead or bridge positions .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules, including pharmaceuticals and materials . In biology and medicine, it serves as a bioisostere, enhancing the solubility, potency, and metabolic stability of drug candidates . In industry, it is used in the production of molecular rods, liquid crystals, and metal-organic frameworks .
Mécanisme D'action
The mechanism of action of 2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can engage in specific interactions with enzymes, receptors, and other biomolecules . This interaction often leads to enhanced binding affinity and selectivity, contributing to the compound’s pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentylamine and dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . These compounds share the same core structure but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H23BO2 |
|---|---|
Poids moléculaire |
222.13 g/mol |
Nom IUPAC |
2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-6-12-7-13(8-12,9-12)14-15-10(2,3)11(4,5)16-14/h6-9H2,1-5H3 |
Clé InChI |
BVQIXVTUURFGHS-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride](/img/structure/B13470423.png)




![6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B13470450.png)
![tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate](/img/structure/B13470457.png)





